2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound characterized by the presence of an imidazole ring substituted with phenyl groups at positions 1 and 5, a thioether linkage, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid, yielding 1,5-diphenyl-1H-imidazole.
Thioether formation: The imidazole derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with phenylacetyl chloride in the presence of a base, such as triethylamine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl groups and the acetamide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl or acetamide derivatives.
Scientific Research Applications
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The thioether and acetamide groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide
- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
- 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid
Uniqueness
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both thioether and acetamide functionalities. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-22(25-19-12-6-2-7-13-19)17-28-23-24-16-21(18-10-4-1-5-11-18)26(23)20-14-8-3-9-15-20/h1-16H,17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWDXEHPUWGNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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